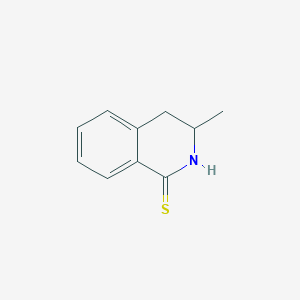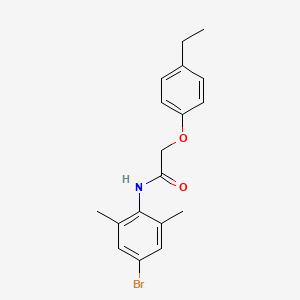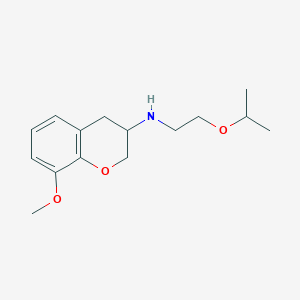![molecular formula C18H29NO7 B6004639 N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B6004639.png)
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as DMPEA-OX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety.
作用機序
DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety. Activation of the 5-HT2C receptor by DMPEA-OX leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating reward and motivation. DMPEA-OX also activates the pro-opiomelanocortin (POMC) neurons in the hypothalamus, which are involved in regulating food intake and body weight.
Biochemical and Physiological Effects
DMPEA-OX has been shown to have various biochemical and physiological effects. Studies have shown that DMPEA-OX can increase the release of dopamine and norepinephrine in the brain, which are involved in regulating reward and motivation. DMPEA-OX has also been found to increase the expression of POMC in the hypothalamus, leading to a reduction in food intake and body weight. Additionally, DMPEA-OX has been shown to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
実験室実験の利点と制限
DMPEA-OX has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the serotonin 5-HT2C receptor, which allows for specific targeting of this receptor. Additionally, DMPEA-OX has been shown to have potent effects on food intake and body weight, making it a useful tool for studying obesity. However, one limitation is that DMPEA-OX is a relatively new compound, and its long-term effects are not yet known. Another limitation is that DMPEA-OX can be difficult to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on DMPEA-OX. One direction is to further investigate its potential as an anti-obesity drug. Studies could focus on optimizing dosing and delivery methods to maximize its effectiveness. Another direction is to explore its potential as a treatment for addiction. Studies could investigate its effects on other drugs of abuse and explore potential combination therapies. Additionally, further research could be done to understand the long-term effects of DMPEA-OX and its potential for use in clinical settings.
合成法
DMPEA-OX can be synthesized by reacting 2,5-dimethylphenol with 2-bromoethylamine, followed by a Williamson ether synthesis with 3-methoxy-1-propanol. The resulting compound is then treated with oxalic acid to form DMPEA-OX in its oxalate salt form.
科学的研究の応用
DMPEA-OX has been studied for its potential therapeutic applications in various areas, including obesity, addiction, and anxiety. Studies have shown that DMPEA-OX can reduce food intake and body weight in rats, suggesting its potential use as an anti-obesity drug. DMPEA-OX has also been shown to reduce cocaine self-administration in rats, indicating its potential use as a treatment for addiction. Additionally, DMPEA-OX has been found to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
特性
IUPAC Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-5-6-15(2)16(13-14)20-12-11-19-10-8-17-7-4-9-18-3;3-1(4)2(5)6/h5-6,13,17H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEDCSTZSJXOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![2-[2-(2-pyrimidinylamino)ethyl]-4(3H)-quinazolinone trifluoroacetate](/img/structure/B6004593.png)

![1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6004608.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6004610.png)
![4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6004613.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6004622.png)
![methyl 4-(4-cyclohexylphenyl)-2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6004631.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B6004641.png)